![molecular formula C8H7ClN2O2 B14040263 2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity.
Industrial Production Methods
the principles of multicomponent reactions, which are economically and ecologically favorable, can be applied to scale up the synthesis for industrial purposes .
化学反应分析
Types of Reactions
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown antimicrobial activity against various pathogenic bacteria.
Industry: Its derivatives are used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit bacterial growth by targeting essential bacterial enzymes .
相似化合物的比较
Similar Compounds
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: This compound shares a similar structure but has a methyl group instead of a hydrogen atom at the 2-position.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine: This derivative has additional ethyl and methyl groups, which can alter its biological activity.
Uniqueness
2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
属性
分子式 |
C8H7ClN2O2 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC 名称 |
2-chloro-9-hydroxy-1,9a-dihydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,8,10,12H |
InChI 键 |
IFKVRFLNLFIZAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(C(=C1)O)NC(=CC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


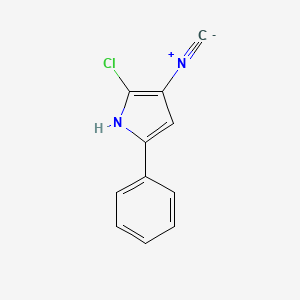
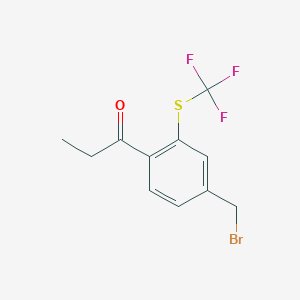

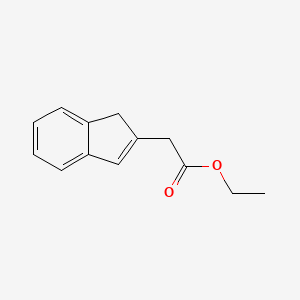
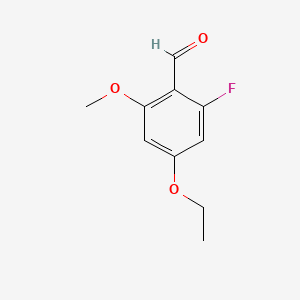
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
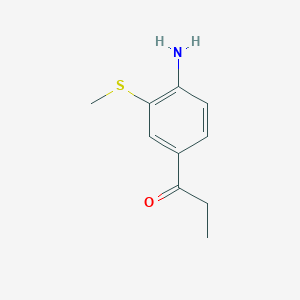
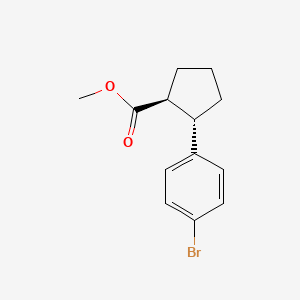
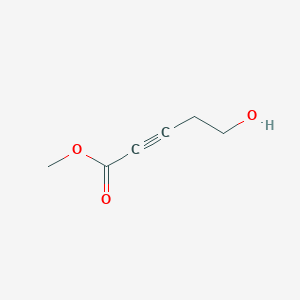
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)

![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
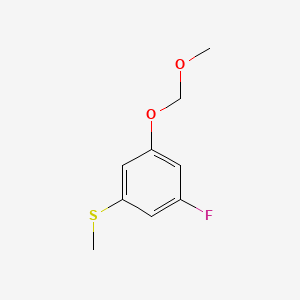
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
